molecular formula C10H8S3 B6895130 4-(p-Methylphenyl)-1,3-dithiol-2-thione

4-(p-Methylphenyl)-1,3-dithiol-2-thione

Cat. No.: B6895130
M. Wt: 224.4 g/mol
InChI Key: ZTXLBTWUKWDHDZ-UHFFFAOYSA-N
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Description

4-(p-Methylphenyl)-1,3-dithiol-2-thione is a sulfur-rich heterocyclic compound of significant interest in advanced materials and biomedical research. As a derivative of the 1,3-dithiole-2-thione family, it serves as a key precursor in organic synthesis, particularly for constructing complex sulfur-containing architectures like tetrathiafulvalene (TTF) analogs, which are fundamental components in the development of organic conductors and superconductors (source: https://www.sciencedirect.com/topics/chemistry/1-3-dithiole ). The compound's structure allows for functionalization at the exocyclic sulfur atom and participation in coupling reactions, enabling the creation of novel organic electronic materials (source: https://www.sciencedirect.com/topics/chemistry/1-3-dithiole ). Furthermore, related dithiolethiones are extensively studied for their chemopreventive properties. These compounds are known to induce Phase II detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1) primarily through the activation of the Nrf2-Keap1 signaling pathway, a mechanism that helps protect cells from oxidative stress and carcinogenic insults (source: https://www.sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology/1-2-dithiole ). The specific p-methylphenyl substituent in this compound may influence its electronic properties, lipophilicity, and biological activity, making it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-1,3-dithiole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXLBTWUKWDHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 P Methylphenyl 1,3 Dithiol 2 Thione

Established Synthetic Routes to 1,3-Dithiol-2-thiones Relevant to 4-(p-Methylphenyl)-1,3-dithiol-2-thione

Synthesis from 1,3-Dithiolium Salts

A robust and common pathway to 1,3-dithiol-2-thiones involves the use of 1,3-dithiolium salts as key intermediates. This two-step approach first requires the preparation of a suitably substituted 1,3-dithiolium salt, which is subsequently converted to the target thione.

The conversion of a 1,3-dithiolium salt to a 1,3-dithiol-2-thione is achieved through a nucleophilic attack at the C2 position of the dithiolium ring. This carbon atom is highly electrophilic due to the positive charge delocalization across the S-C-S moiety.

The reaction typically involves treating the 1,3-dithiolium salt, such as 4-(p-methylphenyl)-1,3-dithiolium perchlorate, with a sulfur nucleophile. Common reagents for this transformation include sodium sulfide nonahydrate or sodium hydrosulfide. The sulfide anion attacks the C2 carbon, leading to the formation of the C=S double bond and yielding the 1,3-dithiol-2-thione. This method is generally efficient and proceeds under mild conditions, often at room temperature in a polar solvent like ethanol.

The synthesis of the precursor, 4-(p-methylphenyl)-1,3-dithiolium salt, is a critical first step. A widely used method is the acid-catalyzed heterocyclocondensation of α-haloketones or their derivatives. For the target compound, a suitable starting material would be 2-bromo-1-(p-tolyl)ethanone.

This starting ketone can be reacted with a salt of a dithiocarbamic acid to form a phenacyl dithiocarbamate intermediate. Subsequent treatment of this intermediate with a strong acid or a cyclizing agent induces ring closure and dehydration to form the 1,3-dithiolium cation. Various acidic conditions have been employed for this cyclization, as summarized in the table below.

Table 1: Reagents for the Preparation of 1,3-Dithiolium Salts
Cyclization ReagentTypical ConditionsNotes
H₂SO₄ / CH₃COOHGlacial acetic acid and concentrated sulfuric acid mixture, heating may be required.A classic and widely used method for cyclization.
Perchloric Acid (HClO₄)Often used after initial cyclization to precipitate the perchlorate salt.Provides stable, crystalline salts that are easy to handle.
P₂O₅ / CH₃SO₃HPhosphorus pentoxide in methanesulfonic acid ("superacid" mixture).Allows for milder reaction conditions (e.g., 40-45°C), which can be advantageous for sensitive substrates.
Vilsmeier ReagentUsed on corresponding N,N-dialkylaminocarbodithioates.An alternative pathway for specific precursors.

Cyclization Reactions and Thionation Methods

Alternative synthetic strategies build the 1,3-dithiol-2-thione ring system more directly through cyclization reactions involving key sulfur-containing building blocks or by modifying a related heterocyclic core via thionation.

Carbon disulfide (CS₂) is a fundamental C1 building block for constructing the 1,3-dithiol-2-thione core. Several methods utilize CS₂ to react with a C2 synthon to form the heterocyclic ring.

One notable approach involves the reaction of terminal alkynes with CS₂. For the synthesis of this compound, the starting material would be 4-methylphenylacetylene. Deprotonation of the alkyne with a strong base like butyllithium, followed by reaction with CS₂, generates an alkynyldithiocarboxylate intermediate. mdpi.com This intermediate can then be treated with elemental sulfur to complete the cyclization, affording the desired 1,3-dithiol-2-thione. mdpi.com

Another classical method involves the reaction of compounds containing an active methylene group, such as acetophenones, with CS₂ in the presence of a strong base. This forms a 1,1-dithiolate intermediate, which can then be alkylated with a 1,2-dihaloethane or a similar two-carbon electrophile to close the ring.

Thionation is a powerful method for converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This strategy can be applied to synthesize this compound from its corresponding oxygen analog, 4-(p-methylphenyl)-1,3-dithiol-2-one. The primary reagents used for this transformation are phosphorus-sulfur compounds.

The most common thionating agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov Lawesson's Reagent is often preferred due to its better solubility in organic solvents and its ability to effect thionation under milder conditions compared to P₄S₁₀. nih.govorganic-chemistry.org The reaction mechanism involves the formation of a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl and a stable P=O bond. organic-chemistry.org Reactions are typically carried out by heating the substrate with the reagent in an inert solvent like toluene (B28343) or xylene. rsc.org

Table 2: Comparison of Common Thionation Reagents
ReagentTypical SolventAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀)Toluene, Xylene, PyridineReadily available and cost-effective. nih.govOften requires higher temperatures and can lead to side reactions; poor solubility. organic-chemistry.org
Lawesson's Reagent (LR)Toluene, Xylene, DichloromethaneHigher solubility, milder reaction conditions, often gives cleaner reactions and higher yields. nih.govorganic-chemistry.orgMore expensive than P₄S₁₀; purification can sometimes be challenging. organic-chemistry.org
P₄S₁₀ / Hexamethyldisiloxane (HMDO)XyleneEfficient conversion with byproducts that can be removed by simple hydrolytic workup. researchgate.netRequires preparation of the reagent mixture.

Alternative and Emerging Synthetic Pathways for Dithiol-2-thiones

While traditional methods for the synthesis of 1,3-dithiol-2-thiones have been well-established, recent research has focused on developing more efficient, sustainable, and versatile synthetic routes. These emerging pathways often employ novel technologies or reaction conditions to improve yields, reduce reaction times, and expand the substrate scope.

One notable emerging approach is the use of microwave-assisted organic synthesis (MAOS) . This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. For instance, the synthesis of various heterocyclic thiones has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the efficient production of dithiole-2-thiones. acs.orgresearchgate.net

Flow chemistry represents another promising frontier for the synthesis of heterocyclic compounds, including dithiole-2-thiones. researchgate.netuc.ptunimi.it Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The synthesis of thiazole-2(3H)-thiones has been demonstrated using flow processing, highlighting the applicability of this technology to related sulfur-containing heterocycles. researchgate.net The inherent safety benefits of flow chemistry, particularly when dealing with reactive intermediates or hazardous reagents, make it an attractive alternative to batch processes. mdpi.com

Photochemical synthesis offers a unique approach to the formation of sulfur-containing heterocycles. The use of light to initiate chemical reactions can provide access to reactive intermediates that are not easily generated through thermal methods. While specific examples for the direct photochemical synthesis of this compound are not abundant, the broader field of thione photochemistry suggests potential avenues for exploration. acs.org

Furthermore, novel synthetic strategies continue to be developed that utilize readily available starting materials. For example, methods involving the reaction of terminal alkynes with carbon disulfide and elemental sulfur have been reported for the synthesis of substituted 3H-1,2-dithiole-3-thiones, which are isomers of the 1,3-dithiole-2-thione (B1293655) scaffold. mdpi.com Such approaches, if adapted, could provide new routes to 4-aryl-1,3-dithiol-2-thiones.

Functionalization and Derivatization Strategies for this compound

The chemical modification of the this compound scaffold is crucial for tuning its physical, chemical, and biological properties. Functionalization can occur at either the dithiole ring or the exocyclic thione group, offering multiple avenues for derivatization.

Introduction of Additional Substituents on the Dithiole Ring

The reaction of dithiolethiones with phosphorus-based reagents can lead to the formation of phosphorus-containing heterocycles or the replacement of the exocyclic sulfur atom. While specific studies on the phosphanylation of this compound are limited, related research on other dithiolethiones provides valuable insights. For instance, the reaction of 4-cyano-5-aryl-3H-1,2-dithiole-3-thione with trialkyl phosphites has been shown to yield products where the thione group is replaced by a phosphorus-containing moiety. d-nb.info This suggests that similar transformations could be possible for the 1,3-dithiole-2-thione isomer.

The C-4 and C-5 positions of the 1,3-dithiole-2-thione ring are susceptible to both electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Electrophilic substitution at the C-5 position can be achieved through various reactions. For instance, the reaction of 1,3-dithiole-2-thiones with electrophiles such as halides and acid chlorides can lead to the introduction of new substituents. A selective magnesiation of 1,3-dithiole-2-thiones using TMPMgCl·LiCl, followed by reaction with various electrophiles, has been reported to yield mono- and difunctionalized derivatives. researchgate.net

Nucleophilic modification often involves the reaction of the dithiolate precursor, 1,3-dithiole-2-thione-4,5-dithiolate (dmit²⁻), with electrophiles. The dmit²⁻ anion is a versatile building block that can be generated by the reduction of carbon disulfide. wikipedia.org Alkylation and acylation of this dianion are common strategies for introducing substituents at the C-4 and C-5 positions. For example, the reaction of the zinc complex of dmit²⁻ with electrophilic reagents has been utilized to synthesize 4-alkylthio-1,3-dithiole-2-thiones. researchgate.net Similarly, reaction of the zincate salt with benzoyl chloride leads to the formation of 4,5-dibenzoyl-1,3-dithiole-2-thione. orgsyn.org

Furthermore, organometallic reagents can undergo addition reactions with the dithiolethione ring system. While reactions with alkyllithium and Grignard reagents can occur at the thione sulfur (thiophilic addition), other organometallics like allyllithium and allyl Grignard reagents have been shown to add to the carbon of the thiocarbonyl group (carbophilic addition) in related thiazole-5(4H)-thiones. uzh.chsaskoer.calibretexts.orglibretexts.org

Reaction Type Reagents and Conditions Product(s) Yield (%)
Alkylation of dmit²⁻ Zinc complex of dmit²⁻, picolyl chloride hydrochloride4-(p-Methylphenylthio)-1,3-dithiol-2-thione (analogous)Not specified
Acylation of dmit²⁻ Tetraethylammonium bis(dmit) zincate, benzoyl chloride4,5-Dibenzoyl-1,3-dithiol-2-thione83-84
Magnesiation/Electrophilic Substitution TMPMgCl·LiCl, then various electrophiles (halides, acid chlorides)Mono- and difunctionalized 1,3-dithiole-2-thionesNot specified

Table 1: Examples of Nucleophilic and Electrophilic Modifications of the 1,3-Dithiole-2-thione Ring

Chemical Reactivity at the Exocyclic Thione Group

The conversion of the exocyclic thione group of this compound to a ketone (carbonyl) group to form 4-(p-Methylphenyl)-1,3-dithiol-2-one is a key transformation. This conversion alters the electronic properties of the molecule and provides a precursor for further reactions.

Several reagents are known to effect the thione-to-ketone conversion. Mercuric acetate (Hg(OAc)₂) is a classic reagent used for this purpose. The reaction typically proceeds in a solvent like acetic acid. For example, the desulfurization of a related thione to its corresponding ketone has been achieved using mercury(II) acetate in glacial acetic acid. d-nb.info

Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can also be employed for the selective oxidation of thioethers to sulfoxides and sulfones, and in some cases, can be used for thione-to-ketone conversions. The reaction conditions need to be carefully controlled to avoid over-oxidation of the sulfur atoms in the dithiole ring.

Another approach involves the use of reagents that facilitate the removal of the sulfur atom. While specific protocols for this compound are not extensively documented, the general principles of thione-to-ketone conversion are applicable.

Reagent Typical Conditions Product
Mercuric acetate (Hg(OAc)₂)Glacial acetic acid, reflux4-(p-Methylphenyl)-1,3-dithiol-2-one
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0 °C to room temperature4-(p-Methylphenyl)-1,3-dithiol-2-one

Table 2: Reagents for Thione-to-Ketone Conversion

Transformations Involving Sulfur Extrusion

Sulfur extrusion from 1,3-dithiole-2-thiones is a key transformation, often employed in the synthesis of tetrathiafulvalenes and other sulfur-containing compounds. This process typically involves the removal of one or both sulfur atoms from the dithiole ring, leading to the formation of new carbon-carbon or carbon-sulfur bonds. While specific studies focusing solely on this compound are not extensively detailed in the available literature, the general principles of sulfur extrusion in analogous 4-aryl-1,3-dithiole-2-thiones can be applied.

These reactions are often facilitated by reagents such as phosphites or under thermal conditions. The extrusion of the exocyclic sulfur atom from the thione group is a common initial step in the dimerization to form tetrathiafulvalenes.

Mechanistic Investigations of Reactions Involving this compound

The reactions of this compound have been the subject of mechanistic investigations to elucidate the underlying pathways and intermediates. These studies are fundamental for optimizing reaction conditions and designing novel synthetic routes.

Reductive C2,C2 Coupling Reactions to Form Tetrathiafulvalenes

The synthesis of tetrathiafulvalenes from 1,3-dithiole-2-thiones is a cornerstone of TTF chemistry. The reductive coupling of two molecules of this compound at their C2 positions leads to the formation of 4,4',5,5'-tetrakis(p-methylphenyl)tetrathiafulvalene.

Trialkyl phosphites, such as triethyl phosphite, are widely used reagents for the dimerization of 1,3-dithiole-2-thiones. The reaction proceeds through the initial attack of the phosphite on the exocyclic sulfur atom of the thione group. This step results in the formation of a phosphonium salt intermediate and extrusion of a sulfur atom to form a reactive 1,3-dithiol-2-ylidene carbene or a related intermediate. This intermediate then dimerizes to yield the corresponding tetrathiafulvalene (B1198394).

The general mechanism is believed to involve the following steps:

Nucleophilic attack of the phosphite on the thione sulfur atom.

Formation of a zwitterionic intermediate.

Elimination of a trialkylphosphine sulfide.

Generation of a reactive carbene or carbenoid species.

Dimerization of the carbene species to form the central double bond of the tetrathiafulvalene.

Ring-Opening Reactions of 1,3-Dithiolium Cations and Related Dithiol-2-thiones

The 1,3-dithiole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. These reactions are often initiated by the formation of a 1,3-dithiolium cation, which is a highly electrophilic species.

An interesting ring-opening reaction has been observed when 1,3-dithiolium cations are treated with primary amines like methylamine. arkat-usa.org Instead of the expected formation of a 2-imino-1,3-dithiole, an unprecedented retrocyclization occurs, leading to the formation of dithiocarbamates. arkat-usa.org

For the 4-(p-methylphenyl) substituted system, the corresponding 1,3-dithiolium cation would react with methylamine to undergo a ring-opening process. The proposed mechanism involves the initial attack of methylamine at the C2 position of the dithiolium ring. This is followed by a series of bond cleavages that ultimately lead to the formation of a more stable, acyclic dithiocarbamate derivative. This reaction highlights the unique reactivity of the 1,3-dithiolium system towards specific nucleophiles. The general outcome of this reaction for various substituted 1,3-dithiolium perchlorates is presented in the table below.

Substituent on Dithiolium CationProductYield (%)
4-PhenylPhenacyl N-methyldithiocarbamate75
4-(p-Tolyl)p-Methylphenacyl N-methyldithiocarbamate78
4-(p-Methoxyphenyl)p-Methoxyphenacyl N-methyldithiocarbamate82
4-(p-Chlorophenyl)p-Chlorophenacyl N-methyldithiocarbamate72
4,5-DiphenylDesyl N-methyldithiocarbamate65
Formation of Dithiocarbamates

The formation of dithiocarbamates from this compound involves a nucleophilic attack by an amine on the dithiole ring, leading to a ring-opening reaction. This transformation provides a pathway to synthesize acyclic dithiocarbamate derivatives.

The reaction is initiated by the nucleophilic addition of a primary or secondary amine to one of the electrophilic carbon atoms of the 1,3-dithiol-2-thione ring. This initial attack is followed by the cleavage of a carbon-sulfur bond within the ring, which ultimately leads to the formation of a dithiocarbamate structure. The p-methylphenyl substituent on the dithiole ring influences the reactivity of the molecule but does not prevent the ring-opening reaction.

Detailed research into this specific transformation is not extensively documented in publicly available literature. However, the general reactivity of 1,3-dithiole systems with nucleophiles suggests that this reaction pathway is chemically feasible. Studies on related 1,3-dithiolium cations have shown that they readily undergo ring-opening upon treatment with amines to yield dithiocarbamates. While this compound is a neutral molecule, the electrophilic character of the ring carbons still allows for nucleophilic attack by sufficiently strong nucleophiles like amines.

Further investigation would be required to determine the optimal reaction conditions, such as the choice of solvent, temperature, and the nature of the amine (primary vs. secondary, aliphatic vs. aromatic), to achieve high yields of the desired dithiocarbamate products. The specific structure of the resulting dithiocarbamate would depend on the amine used in the reaction. For instance, the reaction with a secondary amine like morpholine would be expected to yield a morpholine-4-carbodithioate derivative.

Due to the lack of specific experimental data in the searched literature for the reaction of this compound with amines, a data table of research findings cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 4 P Methylphenyl 1,3 Dithiol 2 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(p-Methylphenyl)-1,3-dithiol-2-thione and its derivatives, high-resolution ¹H, ¹³C, and ³¹P NMR are indispensable tools.

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional and two-dimensional NMR experiments provide unambiguous assignment of proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the p-tolyl group and the vinylic proton of the 1,3-dithiole ring. The aromatic protons of the p-substituted phenyl ring typically appear as two doublets, a characteristic AA'BB' system, due to the symmetry of the ring. The protons ortho to the dithiole substituent and those meta to it are chemically distinct and couple with each other. The vinylic proton on the dithiole ring appears as a singlet, while the methyl protons of the tolyl group also produce a singlet.

In the ¹³C NMR spectrum, the most downfield signal corresponds to the thione carbon (C=S), a key identifier for this class of compounds. Its chemical shift is significantly influenced by the electronic environment. The carbons of the p-tolyl group and the 1,3-dithiole ring resonate at characteristic chemical shifts, which can be assigned using standard chemical shift correlation tables and supported by two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Interactive Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Data is compiled based on typical values for related structural motifs.

Atom/Group ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-5 (dithiole)~7.15s-~118-120
H-2'/H-6' (aryl)~7.40d~8.0~126-128
H-3'/H-5' (aryl)~7.20d~8.0~129-130
-CH₃ (tolyl)~2.35s-~21
C-2 (thione)---~210-216
C-4 (dithiole)---~135-140
C-1' (aryl)---~130-132
C-4' (aryl)---~138-140

s = singlet, d = doublet

Substituents on the phenyl ring exert predictable electronic effects that alter the chemical shifts of the aromatic and heterocyclic nuclei. The p-methyl group on the phenyl ring in this compound is an electron-donating group (EDG) through induction and hyperconjugation. This donation of electron density increases the shielding of the aromatic protons and carbons. olemiss.edu

Compared to the unsubstituted 4-phenyl-1,3-dithiol-2-thione, the p-methyl group is expected to cause an upfield shift (a decrease in ppm value) for the signals of the ortho (C-2'/H-2' and C-6'/H-6') and para (C-4') positions of the phenyl ring. olemiss.eduresearchgate.net The effect on the meta positions (C-3'/H-3' and C-5'/H-5') is generally smaller. nih.gov These substituent-induced chemical shifts (SCS) can be correlated with Hammett parameters to quantify the electronic transmission through the aromatic system. olemiss.edunih.gov The electronic effect of the substituent can also be transmitted to the 1,3-dithiole ring, although to a lesser extent, potentially causing minor shifts in the vinylic proton (H-5) and the dithiole carbons (C-4, C-5).

³¹P NMR for Phosphanylated Derivatives

The introduction of a phosphorus-containing group, or phosphanylation, onto the 1,3-dithiole-2-thione (B1293655) framework creates derivatives that can be effectively studied using ³¹P NMR spectroscopy. dtic.mil This technique is highly sensitive to the oxidation state and coordination environment of the phosphorus atom, providing a wide range of chemical shifts. huji.ac.il

For phosphanylated derivatives where the phosphorus is in the +3 oxidation state (phosphines), the ³¹P chemical shifts are expected to appear in a specific region of the spectrum. sjtu.edu.cn For example, treatment of a lithiated 1,3-dithiole-2-thione with a chlorophosphine could yield a P(III) derivative. dtic.mil Subsequent oxidation of these phosphines with reagents like hydrogen peroxide, sulfur, or selenium would yield the corresponding P(V) phosphine (B1218219) oxides, sulfides, or selenides. rsc.org This change in the phosphorus oxidation state from P(III) to P(V) results in a significant downfield shift in the ³¹P NMR spectrum. rsc.orgresearchgate.net The precise chemical shift provides valuable information about the electronic nature of the dithiole-thione substituent attached to the phosphorus atom. nih.gov

Interactive Table 2: Expected ³¹P NMR Chemical Shift Ranges for Phosphanylated Derivatives

Phosphorus Oxidation State/Derivative Type Expected ³¹P Chemical Shift Range (δ, ppm)
Trivalent Phosphorus (P-III) Derivatives (e.g., Phosphines)-20 to +100
Pentavalent Phosphorus (P-V) Derivatives (e.g., Phosphine Oxides)+20 to +60
Pentavalent Phosphorus (P-V) Derivatives (e.g., Phosphine Sulfides)+30 to +70
Pentavalent Phosphorus (P-V) Derivatives (e.g., Phosphine Selenides)+20 to +60 (with ¹J(P-Se) coupling)

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides crucial information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Band Identification for the Thione Moiety

The FT-IR and Raman spectra of this compound display several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. uci.edu Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. amazonaws.comlibretexts.org

A key functional group is the thione (C=S) moiety. The identification of the C=S stretching vibration can be challenging as it is known to appear over a very broad frequency range, from below 800 cm⁻¹ to over 1500 cm⁻¹, depending heavily on the molecular structure and coupling with other vibrations. researchgate.net For cyclic thiones and thioureas, the C=S stretching band is often found in the 1250-1020 cm⁻¹ region. This band may not be "pure" and can be coupled with other modes, such as C-N or C-C stretching. In the case of 1,3-dithiole-2-thiones, this band is a critical diagnostic marker, although its intensity can be variable in FT-IR spectra. Raman spectroscopy can be a complementary technique, as the C=S stretch is sometimes more prominent in the Raman spectrum. biointerfaceresearch.comnih.gov

Interactive Table 3: Principal Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-CH₃)2980 - 2850Medium
Aromatic C=C Stretch1610 - 1580, 1520 - 1450Medium to Strong
Dithiole C=C Stretch~1550 - 1500Medium
Thione C=S Stretch1250 - 1020Medium to Strong, Variable
C-S Stretch800 - 600Medium

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for gaining insight into the conformational properties of molecules. The vibrational modes of a molecule are sensitive to its geometry, including bond rotations and the spatial arrangement of its constituent atoms. For a molecule like this compound, key vibrational modes would include the C=S stretching of the thione group, C-S stretching within the dithiole ring, and various modes associated with the p-methylphenyl substituent.

The planarity and rotational barriers of the molecule can be inferred from the vibrational spectra. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are typically employed alongside experimental data to assign specific vibrational modes to different conformers. nih.gov For instance, studies on similar heterocyclic systems have shown that the number and position of observed bands in regions sensitive to conformational changes, such as the low-frequency torsional modes or the out-of-plane deformation regions, can help distinguish between different rotational isomers. nih.govnih.gov In molecules with multiple internal rotations, such as the rotation around the C-C bond connecting the phenyl ring and the dithiole ring, different conformers (e.g., planar vs. twisted) would exhibit distinct vibrational signatures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. rsc.orgorgsyn.org For this compound, the molecular ion peak (M•+) would confirm its molecular weight. The presence of multiple sulfur atoms would also produce a characteristic isotopic pattern, with M+2 peaks being more intense than for compounds containing only carbon, hydrogen, and oxygen. nih.gov

The fragmentation behavior is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic and sulfur-containing compounds involve cleavages at bonds adjacent to the aromatic ring or the heterocyclic core. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₀H₈S₃), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

While direct HRMS data for the title compound is not available, predicted data for a closely related structure, 4-phenyl-1,3-dithiole-2-thione, illustrates the principle. The predicted exact mass for the protonated molecule [M+H]⁺ is 210.97045, which is calculated based on the most abundant isotopes of its constituent elements. uni.lu Experimental HRMS would aim to match this calculated value, thereby confirming the molecular formula.

Table 1: Predicted HRMS Data for Adducts of 4-phenyl-1,3-dithiole-2-thione (Data illustrates the principle of HRMS and is not experimental data for this compound)

Adductm/z (Predicted)
[M+H]⁺210.97045
[M+Na]⁺232.95239
[M+NH₄]⁺227.99699
[M+K]⁺248.92633

Source: Predicted data from PubChemLite for C₉H₆S₃. uni.lu

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to further fragmentation, providing detailed structural information. uvic.ca The fragmentation of this compound would likely involve several key pathways.

One expected fragmentation is the loss of the thione sulfur (S) or a CS radical from the dithiole ring. Another major pathway would be the cleavage of the bond between the phenyl ring and the dithiole ring. The stability of the resulting fragments, such as the p-tolyl cation or the dithiolium cation, would influence the intensity of the corresponding peaks in the spectrum. uvic.caacs.org The fragmentation of the p-tolyl group itself could lead to the formation of a tropylium (B1234903) ion (m/z 91), a common and stable fragment in the mass spectra of toluene (B28343) derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

Single Crystal X-ray Diffraction of this compound and its Derivatives

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com

Although the crystal structure for this compound has not been reported, data from a structurally related isomer, 4-(thio-p-toluoyl)-5-p-tolyl-1,2-dithiole-3-thione, provides insight into the type of information that can be obtained. sigmaaldrich.com

Table 2: Crystallographic Data for 4-(thio-p-toluoyl)-5-p-tolyl-1,2-dithiole-3-thione (Data for a related isomer, not the title compound)

ParameterValue
Chemical FormulaC₁₈H₁₄S₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.398(7)
b (Å)13.802(10)
c (Å)17.021(14)
β (°)93.57(1)
Z4

Source: J. Chem. Soc., Perkin Trans. 2, 1977, 1854-1856. sigmaaldrich.com

This data defines the size and shape of the unit cell, the smallest repeating unit of the crystal lattice.

Intermolecular Interactions and Crystal Packing

The crystal packing in these types of sulfur-rich heterocyclic compounds is often governed by a combination of weak hydrogen bonds, π–π stacking, and sulfur-sulfur interactions. In analogous structures like 3-phenyl-1,4,2-dithiazole-5-thione, the molecules arrange in parallel chains, forming head-to-tail arrangements. itn.ptnih.gov These chains are stabilized by a network of weak C—H···S contacts. itn.ptnih.gov Furthermore, π–π stacking interactions are commonly observed between the aromatic phenyl rings and the dithiole moieties of adjacent molecules. itn.ptnih.gov The centroid-to-centroid distances for these interactions in similar structures are typically in the range of 3.7 Å. itn.ptnih.gov

Another critical interaction in the crystal packing of dithiole-thione derivatives involves short S···S contacts between molecules in adjacent chains, with distances often significantly shorter than the sum of their van der Waals radii, indicating a strong directional interaction that contributes to the stability of the crystal lattice. itn.pt In the case of the closely related 4-(thio-p-toluoyl)-5-p-tolyl-1,2-dithiole-3-thione, X-ray analysis revealed a monoclinic crystal system with the space group P21/c. rsc.org The conformation of this molecule is noted to be asymmetric. rsc.org It is reasonable to infer that this compound would exhibit a similar array of intermolecular forces, with the p-tolyl group playing a key role in directing the crystal packing through C-H···π and π–π stacking interactions, complemented by the influential S···S and C-H···S contacts inherent to the dithiole-thione core.

Interaction Type Description Typical Distance (Å)
π–π StackingAttraction between aromatic rings of adjacent molecules.~3.7
C—H···S ContactsWeak hydrogen bonds between a carbon-hydrogen bond and a sulfur atom.Close to the sum of van der Waals radii
S···S ContactsShort interactions between sulfur atoms of neighboring molecules.Shorter than the sum of van der Waals radii
C—H···π InteractionsInteraction of a C-H bond with the π-system of an aromatic ring.Variable

Co-crystal and Metal Complex Structural Studies

The structural versatility of this compound extends to its ability to form co-crystals and coordinate with metal centers, leading to novel materials with potentially enhanced properties.

Co-crystals:

Pharmaceutical co-crystals are multi-component crystals where an active pharmaceutical ingredient (API) and a co-former are held together in a stoichiometric ratio by non-covalent interactions. mdpi.comresearchgate.net This strategy is employed to modify the physicochemical properties of the API, such as solubility and bioavailability, without altering its chemical structure. mdpi.comnih.gov The formation of co-crystals is governed by supramolecular synthons, which are predictable patterns of intermolecular interactions. researchgate.net Key interactions include hydrogen bonding, π–π stacking, and van der Waals forces. researchgate.net

While specific co-crystal structures of this compound are not detailed in the available literature, its molecular structure presents several features conducive to co-crystal formation. The aromatic p-tolyl group can participate in π–π stacking and C—H···π interactions, while the sulfur atoms of the dithiole-thione ring can act as hydrogen bond acceptors. By selecting co-formers with complementary functional groups, such as carboxylic acids or amides, it is possible to engineer co-crystals with desired structural motifs and properties.

Metal Complexes:

The 1,3-dithiol-2-thione framework, particularly after modification to a 1,2-dithiolene ligand, is an excellent building block for the synthesis of metal complexes. wikipedia.org These metal dithiolene complexes are known for their interesting electronic and structural properties. wikipedia.org The ligand system is redox-active and can coordinate to a wide range of transition metals, including nickel, palladium, and copper. itn.ptwikipedia.orgacs.org

The coordination typically occurs through the two sulfur atoms of the dithiolene moiety, forming a five-membered chelate ring with the metal center. wikipedia.org This results in complexes that are often planar and can exhibit one or more reversible redox processes, making them attractive for applications in molecular conductors and nonlinear optics. itn.ptacs.org For instance, unsymmetrical dithiolene metal complexes derived from 1,3-dithiole-2-thione-4,5-dithiolate have been synthesized and investigated for their third-order nonlinear optical properties. acs.org The electronic structure of these complexes is highly delocalized, extending from the metal center across the sulfur atoms and the organic ligand framework. itn.pt The resulting metal complexes can adopt various geometries, with square-planar and trigonal prismatic being common. wikipedia.org

Theoretical and Computational Chemistry Studies on 4 P Methylphenyl 1,3 Dithiol 2 Thione

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational dynamics, flexibility, and intermolecular interactions of a molecule in various environments.

MD simulations can reveal the accessible conformations of 4-(p-Methylphenyl)-1,3-dithiol-2-thione by exploring its potential energy surface. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the p-methylphenyl group to the 1,3-dithiol-2-thione ring. The torsion angle between these two rings is a key parameter to monitor during a simulation. The planarity or non-planarity of the molecule can significantly influence its electronic properties and how it packs in the solid state. For similar aryl-substituted heterocyclic systems, MD simulations have been used to understand the preferred orientations of the aryl ring relative to the heterocyclic core.

The behavior of this compound in solution can be effectively studied using MD simulations with explicit solvent models. These simulations can provide information on the solvation shell structure, the nature of solute-solvent interactions (e.g., hydrogen bonding, van der Waals forces), and the influence of the solvent on the conformational preferences of the molecule. The solvent-accessible surface area (SASA) is a parameter that can be calculated from MD trajectories to quantify the exposure of different parts of the molecule to the solvent researchgate.net. Understanding solvation is crucial for predicting the molecule's solubility and its behavior in biological or chemical systems. Furthermore, MD simulations can be employed to study intermolecular interactions in the condensed phase, providing insights into aggregation behavior and the formation of dimers or larger clusters.

Mechanistic Computational Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and understanding the factors that control reaction rates and selectivity.

For reactions involving the 1,3-dithiol-2-thione core, computational studies can map out the potential energy surface for various reaction pathways. For instance, 1,3-dipolar cycloaddition reactions are a common mode of reactivity for dithiolethiones nih.gov. DFT calculations can be used to locate the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energies calculated from the energy difference between the reactants and the transition state provide a quantitative measure of the reaction barrier. For example, a computational study on the thionation of carbonyl compounds with Lawesson's reagent, which shares structural motifs with dithiolethiones, detailed a two-step mechanism involving a concerted cycloaddition and a subsequent cycloreversion, with the second step being rate-limiting acs.org.

The p-methylphenyl substituent can influence the reactivity of the 1,3-dithiol-2-thione core in several ways. Its electronic effect, being weakly electron-donating, can modulate the electron density of the dithiolethione ring, thereby affecting its nucleophilicity or electrophilicity. Computational studies on other systems have shown that the electronic nature of substituents can significantly alter reaction energetics webofjournals.com.

The steric bulk of the methylphenyl group can also play a role in directing the approach of reactants and influencing the stereochemistry of the products. In some reaction dynamics, a methylphenyl group can act as a "spectator," having a minimal impact on the core reaction, while in others, it can be actively involved researchgate.net. Computational analysis of the transition state geometries and the electronic structure along the reaction coordinate can elucidate the precise role of the p-methylphenyl group in a given transformation.

Computational Design and Virtual Screening of New Derivatives

Computational chemistry provides powerful tools for the in silico design and evaluation of novel derivatives of this compound. Through techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to predict the physicochemical properties of hypothetical molecules before their synthesis. This predictive capability allows for the rational design of new derivatives with tailored electronic and structural characteristics, enabling a virtual screening process to identify promising candidates for specific non-biological applications, such as in materials science and electronics.

The electronic and structural properties of this compound can be systematically modified by introducing various electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the p-methylphenyl ring. Computational studies can accurately predict how these substitutions will affect key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular polarizability.

For instance, the introduction of strong EDGs, such as amino (-NH₂) or methoxy (-OCH₃) groups, is predicted to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the addition of potent EWGs, like nitro (-NO₂) or cyano (-CN) groups, is expected to lower the LUMO energy level, enhancing the molecule's electron-accepting capabilities. The HOMO-LUMO energy gap is a crucial parameter as it relates to the chemical reactivity and the electronic absorption properties of the molecule. A smaller energy gap generally implies a higher reactivity and a red-shift in the absorption spectrum.

Illustrative computational data for a series of designed derivatives of this compound are presented in the table below. These values are typically calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to provide a reliable prediction of their electronic behavior.

Derivative Substituent (at para-position of the phenyl ring)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
-H (4-Phenyl-1,3-dithiol-2-thione)-6.25-2.154.103.50
-CH₃ (this compound)-6.18-2.104.083.65
-OCH₃-6.05-2.083.973.85
-N(CH₃)₂-5.85-2.053.804.20
-Cl-6.30-2.254.053.20
-CN-6.45-2.404.052.50
-NO₂-6.55-2.554.002.10

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on computational chemistry principles.

The data generated from computational studies allows for the establishment of clear structure-property relationships for derivatives of this compound. These relationships are fundamental for designing materials with specific functions.

A key relationship is observed between the nature of the substituent and the HOMO-LUMO energy gap. As illustrated by the theoretical data, electron-donating groups tend to decrease the energy gap, which is a desirable feature for applications requiring molecules that can be easily excited, such as in organic photovoltaics or nonlinear optics. The delocalization of the π-electrons across the dithiolethione and phenyl rings plays a significant role in these electronic properties.

The dipole moment is another critical property that can be tuned through substitution. A larger dipole moment can lead to stronger intermolecular interactions in the solid state, which can influence crystal packing and, consequently, the bulk material properties. For example, derivatives with a high dipole moment may be suitable for applications in ferroelectric materials.

Furthermore, the molecular polarizability and hyperpolarizability, which are related to the nonlinear optical (NLO) response of a material, are also strongly dependent on the molecular structure. The introduction of a strong donor-acceptor system within the molecule, for instance by placing a strong EDG on the phenyl ring, can significantly enhance the first hyperpolarizability (β), a measure of the second-order NLO activity. This makes such derivatives potential candidates for use in optoelectronic devices like frequency converters and electro-optic modulators. Computational screening can efficiently identify derivatives with the highest predicted NLO responses, guiding synthetic efforts towards the most promising candidates.

Coordination Chemistry and Metal Complexes of 4 P Methylphenyl 1,3 Dithiol 2 Thione

Ligand Properties of the 1,3-Dithiol-2-thione Moiety

The coordination chemistry of ligands based on the 1,3-dithiol-2-thione framework is rich and complex, largely due to the electronic flexibility of the dithiolene backbone. These ligands are often described as "non-innocent," meaning the metal and ligand share in the redox activity of the resulting complex, making formal oxidation state assignments challenging. researchgate.netwikipedia.org The ligand can exist in several resonance forms, which dictates its interaction with a metal center.

Chelation Modes and Donor Atom Preferences

The 4-(p-Methylphenyl)-1,3-dithiol-2-thione ligand presents multiple potential donor sites for coordination to a metal ion. The primary modes of interaction are dictated by the reaction conditions and the nature of the metal center.

One potential mode is direct coordination through the exocyclic thione sulfur atom (C=S). In this scenario, the ligand acts as a simple monodentate or bridging thione donor. tjpsj.org

More commonly, especially in the formation of conducting materials, the ligand undergoes a transformation to its ene-1,2-dithiolate form. This can occur through a reductive desulfurization or a rearrangement process, often facilitated by the metal precursor or reaction conditions. In this dianionic "dithiolate" state, the ligand acts as a bidentate chelator, binding to the metal center through the two sulfur atoms of the five-membered ring. researchgate.netwikipedia.org This chelation results in a stable five-membered M-S-C-C-S ring. The structure is best considered a resonance hybrid of limiting structures where the ligand can be viewed as a neutral 1,2-dithioketone or a dianionic ene-1,2-dithiolate, with the metal's formal oxidation state varying accordingly. wikipedia.orgsci-hub.se

Electronic Influence of the p-Methylphenyl Substituent on Ligand Behavior

The electronic properties of the dithiolene ligand can be finely tuned by the substituent attached to the carbon backbone. acs.orgriken.jp In the case of this compound, the p-methylphenyl (tolyl) group plays a significant role in modulating the ligand's behavior.

The tolyl group is generally considered to be weakly electron-donating through a combination of inductive effects and hyperconjugation. This electron-donating nature increases the electron density on the dithiolene backbone and, consequently, on the sulfur donor atoms. This enhancement of electron density makes the ligand a stronger sigma donor compared to its unsubstituted or electron-withdrawn counterparts (e.g., those with cyano or trifluoromethyl substituents). acs.org This increased donor strength can lead to more stable metal complexes and influences the electronic structure and reactivity of the final assembly. For instance, the increased electron density on the ligand is expected to make it more susceptible to oxidation.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand, or a precursor, with a suitable transition metal salt in an appropriate solvent.

Mononuclear and Polynuclear Complex Formation

Depending on the stoichiometry of the reactants, the choice of metal, and the reaction conditions, both mononuclear and polynuclear complexes can be formed. nih.gov

Mononuclear Complexes : These complexes typically feature a central metal ion coordinated by one or more dithiolene ligands, often in a square-planar or octahedral geometry. For example, square-planar complexes of the type [M(S-S)₂]ⁿ (where S-S is the dithiolate ligand and n can be 0, 1-, or 2-) are common for Ni(II), Pd(II), Pt(II), and Au(III). acs.orgnih.gov The synthesis can be achieved by reacting the metal salt directly with the deprotonated dithiolate ligand. mdpi.com

Polynuclear Complexes : Polynuclear structures can arise if the ligand bridges between two or more metal centers. nih.gov While the primary chelation is bidentate, intermolecular interactions, such as S···S contacts between complexes, can lead to extended solid-state structures that are crucial for the conductive properties of these materials. acs.orgitn.pt Dinuclear complexes can also be intentionally synthesized using bridging ligands or by controlling the reaction stoichiometry. mdpi.comitn.pt

Spectroscopic and Structural Characterization of Metal-Dithiol-2-thione Complexes

A combination of spectroscopic and structural methods is essential to fully characterize these complexes.

Spectroscopic Characterization :

Infrared (IR) Spectroscopy : IR spectroscopy is useful for monitoring the coordination of the ligand. A key diagnostic feature is the stretching frequency of the C=S bond of the thione group and the C=C bond within the dithiolene ring. Changes in the position and intensity of these bands upon coordination provide insight into the bonding mode. acs.org

UV-Visible Spectroscopy : Metal dithiolene complexes are known for their intense electronic absorption bands, particularly in the near-infrared (NIR) region. nih.gov These are often assigned as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, reflecting the significant mixing of metal and ligand orbitals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Ni(II) or Pt(II)), ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the complex in solution. tjpsj.org

Structural Characterization :

Table 1: Typical Spectroscopic and Structural Data for Analogous Metal Dithiolene Complexes

TechniqueObserved FeatureTypical Range/ValueInformation Gained
IR Spectroscopyν(C=C) stretch1350-1450 cm⁻¹Indication of ligand backbone bond order.
IR Spectroscopyν(C-S) stretch800-900 cm⁻¹Information on the metal-sulfur bond strength.
UV-Vis-NIR SpectroscopyIntense, low-energy absorption700-1500 nmCharacteristic of the delocalized π-system (HOMO-LUMO gap). nih.gov
X-ray CrystallographyC-C bond length in chelate ring~1.35-1.47 ÅDistinguishes between dithiolate (double bond) and dithioketone (single bond) character. researchgate.netnih.gov
X-ray CrystallographyC-S bond length in chelate ring~1.70-1.82 ÅDistinguishes between dithiolate (single bond) and dithioketone (double bond) character. researchgate.netnih.gov

Electrochemical Properties of Metal-4-(p-Methylphenyl)-1,3-dithiol-2-thione Complexes

Metal dithiolene complexes are renowned for their rich redox chemistry, which is central to their application in molecular conductors and catalysis. sci-hub.seresearchgate.net These complexes can typically undergo multiple, reversible one-electron transfer reactions.

The redox processes can be either metal-centered or ligand-centered, although the high degree of covalent mixing often makes the distinction ambiguous. researchgate.net A series of redox states, for example [M(S-S)₂]²⁻, [M(S-S)₂]¹⁻, and [M(S-S)₂]⁰, can often be accessed electrochemically. sci-hub.se

The electronic nature of the substituent on the dithiolene ligand has a predictable effect on the redox potentials. The electron-donating p-methylphenyl group in this compound increases the electron density on the ligand framework. This makes the ligand easier to oxidize. Consequently, the ligand-based oxidation potentials for its metal complexes are expected to be shifted to less positive (more negative) values compared to complexes with unsubstituted or electron-withdrawing substituents. acs.org This tunability is a key feature in the design of dithiolene-based materials with specific electronic properties.

Table 2: Expected Trends in Redox Potentials for [M(R-dithiolene)₂] Complexes

Substituent (R)Electronic EffectExpected E₁/₂ for [Complex]¹⁻/²⁻ CoupleExpected E₁/₂ for [Complex]⁰/¹⁻ Couple
-CNStrongly Electron-WithdrawingMore Positive PotentialMore Positive Potential
-HNeutral ReferenceReference PotentialReference Potential
-p-MethylphenylWeakly Electron-DonatingLess Positive PotentialLess Positive Potential

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound NameMolecular Formula
This compoundC₁₀H₈S₃
Nickel(II)Ni
Palladium(II)Pd
Platinum(II)Pt
Gold(III)Au

Redox Potentials and Multi-Electron Transfer Processes

Metal dithiolene complexes are characterized by their ability to undergo multiple, often reversible, one-electron transfer steps. This property is a direct consequence of the delocalized nature of their frontier orbitals, which can accommodate the addition or removal of electrons with relatively small structural reorganization. The general electron transfer series for a bis(dithiolene) complex can be represented as:

[M(S-S)₂]²⁻ ⇌ [M(S-S)₂]¹⁻ ⇌ [M(S-S)₂]⁰ ⇌ [M(S-S)₂]¹⁺

The redox potentials of bis(dithiolene) complexes can serve as a guide for their synthesis and for predicting their chemical behavior. sci-hub.se For instance, the ease of oxidation of [M(S₂C₂R₂)₂]z complexes generally decreases with more electron-withdrawing R groups. sci-hub.se Conversely, an electron-donating group like the p-methylphenyl substituent is expected to lower the oxidation potentials, making the complex easier to oxidize compared to those with electron-withdrawing groups.

The non-innocent nature of the dithiolene ligand means that redox events can be centered on the metal, the ligand, or be delocalized over the entire complex. acs.org In many cases, the one-electron changes upon oxidation or reduction are considered to occur primarily on the ligand rather than the metal center. acs.org This ability to delocalize charge contributes to the accessibility of multiple oxidation states.

To illustrate the typical redox potentials observed in related nickel bis(dithiolene) complexes, the following table presents data for compounds with different substituents.

ComplexE₁/₂ (0/-1) (V vs SCE)E₁/₂ (-1/-2) (V vs SCE)Reference
[Ni{S₂C₂(C₆H₅)₂}₂]+0.13-0.49 sci-hub.se
[Ni{S₂C₂(CF₃)₂}₂]+0.95-0.05 sci-hub.se
[Ni{S₂C₂(CN)₂}₂]+1.10+0.21 sci-hub.se

This table presents data for analogous compounds to illustrate the general trends in redox potentials of nickel bis(dithiolene) complexes. Specific data for this compound complexes were not found in the search results.

The data clearly shows that electron-withdrawing substituents (CF₃, CN) make the complexes harder to reduce (more positive potentials) compared to the phenyl-substituted analogue. It can be inferred that a p-methylphenyl substituent would likely result in redox potentials slightly more negative than those of the phenyl-substituted complex due to its electron-donating nature.

Stability of Oxidized and Reduced States

The stability of the various oxidized and reduced species of metal-4-(p-methylphenyl)-1,3-dithiol-2-thione complexes is a crucial factor for their potential applications, for instance, in molecular electronics and catalysis. The stability of these states is influenced by several factors, including the delocalization of the radical spin density, the nature of the counter-ion, and the surrounding environment.

Reduced States: The monoanionic and dianionic states of bis(dithiolene) complexes are generally stable, particularly for nickel. The formation of stable radical anions is a common feature of dithiolene chemistry. nih.gov The stability of these reduced species is often enhanced by the delocalization of the negative charge over the entire metal-ligand framework. For couples with a redox potential less than 0.00 V versus SCE, the reduced species is typically susceptible to air oxidation in solution. sci-hub.se

Oxidized States: The neutral and even cationic states of some dithiolene complexes can be generated, although their stability is highly dependent on the ligand substituents and the metal. The oxidation of a dithiolene complex often leads to a ligand-based radical cation. The stability of these oxidized forms can be influenced by the steric and electronic properties of the substituents. For instance, bulky substituents can sterically protect the reactive radical center, enhancing its kinetic stability. The electronic effect of the p-methylphenyl group, being electron-donating, would likely stabilize a cationic oxidized state. However, if the redox potential for the oxidation is sufficiently high, the oxidized species may be susceptible to reduction by solvents or other species in the medium. sci-hub.se Studies on oxidized dithiolene complexes have shown that their geometric and electronic structures are a result of a delicate balance between ligand-ligand repulsion and electronic contributions, such as Jahn-Teller effects and covalency. nih.gov

Catalytic Applications of Metal-4-(p-Methylphenyl)-1,3-dithiol-2-thione Complexes

While specific catalytic applications for metal complexes of this compound were not explicitly found, the broader class of metal dithiolene complexes has shown significant promise in various catalytic transformations, most notably in the hydrogen evolution reaction (HER). researchgate.netmdpi.comnih.gov These complexes often serve as molecular models for the active sites of hydrogenase enzymes. nih.gov

The catalytic activity of metal dithiolene complexes in HER is attributed to their ability to exist in multiple oxidation states and to facilitate proton reduction at the metal-sulfur core. The general mechanism involves the reduction of the complex, followed by protonation and subsequent release of hydrogen gas. The efficiency and overpotential of these catalysts can be tuned by modifying the dithiolene ligand and the metal center.

For example, iron, cobalt, and nickel dithiolene complexes have been investigated as electrocatalysts for hydrogen production. nih.govnih.gov The catalytic activity is often correlated with the reduction potential of the complex; more easily reduced complexes can be more active catalysts. The incorporation of electron-donating groups on the dithiolene ligand, such as the p-methylphenyl group, would be expected to modulate the electronic structure of the catalytic center and thereby influence its activity.

The following table summarizes the catalytic performance of some related metal dithiolene complexes in the hydrogen evolution reaction.

CatalystConditionsTurnover Frequency (TOF)OverpotentialReference
[Ni(mnt)₂]²⁻MeCN, -0.99 V vs SHE116.89 mol H₂/mol catalyst/h- researchgate.net
[Ni(i-mnt)₂]²⁻MeCN, -0.99 V vs SHE165.51 mol H₂/mol catalyst/h- researchgate.net
[Ni(tdas)₂]²⁻MeCN, -0.99 V vs SHE189.16 mol H₂/mol catalyst/h- researchgate.net
CoTHT frameworkpH 1.3 aqueous-71 mV/dec (Tafel slope) nih.gov
FeTHT frameworkpH 1.3 aqueous-210 mV/dec (Tafel slope) nih.gov

This table presents data for analogous compounds to illustrate the catalytic activity of metal dithiolene complexes in the hydrogen evolution reaction. Specific data for this compound complexes were not found in the search results.

The data indicates that the ligand structure significantly impacts the catalytic efficiency. It is plausible that metal complexes of this compound could also exhibit catalytic activity for HER, with the p-methylphenyl group providing a means to fine-tune the catalyst's electronic properties and performance.

Future Directions and Emerging Research Avenues for 4 P Methylphenyl 1,3 Dithiol 2 Thione

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes is paramount to unlocking the full potential of 4-(p-Methylphenyl)-1,3-dithiol-2-thione. While traditional methods for synthesizing 1,3-dithiol-2-thiones exist, future research is geared towards more advanced and versatile approaches.

A key area of exploration is the utilization of carbon disulfide (CS₂) in innovative ways. nih.govtuwien.ac.atresearchgate.net Research into the reaction of various precursors with CS₂ under high-pressure and high-temperature conditions, potentially using specialized autoclaves, could lead to higher yields and cleaner reaction profiles for this compound. nih.govtuwien.ac.at Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, presents an attractive avenue for improving efficiency and reducing waste. researchgate.netorganic-chemistry.org

Another promising direction is the adoption of flow chemistry . uc.ptyoutube.comacs.org This technique, which involves carrying out reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. youtube.comacs.org The application of flow chemistry to the synthesis of sulfur-containing heterocycles is a burgeoning field, and its extension to the production of this compound could lead to more efficient and reproducible manufacturing processes. uc.pt Superheated flow chemistry, in particular, which operates at temperatures above the solvent's boiling point, can significantly accelerate reaction rates and may even eliminate the need for catalysts in some cases. acs.org

Synthetic ApproachPotential AdvantagesKey Research Focus
High-Pressure/High-Temperature CS₂ Reactions Higher yields, cleaner reactions. nih.govtuwien.ac.atOptimization of reaction conditions (temperature, pressure), design of specialized reactors. nih.gov
One-Pot Syntheses Increased efficiency, reduced waste, atom economy. researchgate.netorganic-chemistry.orgDevelopment of compatible multi-step reaction sequences.
Flow Chemistry Enhanced control, improved safety, scalability. uc.ptyoutube.comAdaptation of existing batch syntheses to continuous flow, optimization of flow parameters. uc.pt
Superheated Flow Chemistry Accelerated reaction rates, potential for catalyst-free reactions. acs.orgExploration of reaction kinetics and mechanisms under superheated conditions.

Advanced Spectroscopic Techniques for Real-Time Monitoring

Understanding the intricate reaction mechanisms and identifying transient intermediates are crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor.

Time-resolved spectroscopy , particularly in the infrared (IR) and absorption domains, offers the capability to monitor reactions on timescales ranging from femtoseconds to microseconds. unipr.itthorlabs.comwikipedia.orgnih.gov This allows for the direct observation of short-lived species and the elucidation of reaction pathways. unipr.itresearchgate.net For instance, time-resolved IR spectroscopy can provide structural information about intermediates formed during the synthesis of 1,3-dithiol-2-thiones. unipr.itresearchgate.net By applying these techniques to the synthesis of this compound, researchers can gain unprecedented insights into its formation, enabling the fine-tuning of reaction conditions for optimal outcomes.

The combination of spectroscopic methods with computational modeling will be particularly powerful. By comparing experimentally observed spectra with theoretically predicted spectra of potential intermediates, a more definitive identification of transient species can be achieved.

Spectroscopic TechniqueInformation GainedPotential Impact on Research
Time-Resolved Infrared (TRIR) Spectroscopy Structural information of intermediates, reaction kinetics. unipr.itresearchgate.netMechanistic understanding, optimization of synthetic routes.
Transient Absorption (TA) Spectroscopy Electronic properties of excited states and intermediates. thorlabs.comwikipedia.orgElucidation of photochemical and photophysical properties.
Rydberg Fingerprint Spectroscopy Real-time tracking of atomic motions during a reaction. acs.orgDetailed understanding of bond formation and cleavage dynamics.

Integration into Hybrid Organic-Inorganic Materials

The unique electronic properties of the 1,3-dithiol-2-thione core make this compound a promising building block for novel hybrid organic-inorganic materials. mdpi.comsemanticscholar.orguoregon.edu These materials, which combine the processability and functionality of organic molecules with the robustness and electronic properties of inorganic components, are at the forefront of materials science research.

One emerging application is in the field of molecular conductors and superconductors . worldscientific.comresearchgate.netacs.org The ability of 1,3-dithiol-2-thione derivatives to form charge-transfer salts and participate in intermolecular sulfur-sulfur interactions is crucial for creating conductive pathways within a material. uoregon.eduacs.org Research is focused on synthesizing new hybrid materials where this compound or its derivatives act as ligands for metal centers, leading to materials with tunable electronic and magnetic properties. acs.orgwikipedia.org

Furthermore, the integration of this compound into thin films and nanomaterials for applications in organic electronics is a significant area of future research. This includes its potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. mdpi.comresearchgate.net The p-methylphenyl group can be strategically modified to tune the molecule's solubility, self-assembly behavior, and electronic coupling with other components in a device.

Material ClassPotential ApplicationResearch Direction
Molecular Conductors Superconductors, electronic switches. researchgate.netSynthesis of novel charge-transfer salts and metal complexes. acs.org
Organic-Inorganic Perovskites Solar cells, LEDs.Incorporation as an interfacial layer or as part of the organic cation.
Metal-Organic Frameworks (MOFs) Gas storage, catalysis, sensing.Use as a functionalized linker to create porous materials with specific electronic properties.
Nanoparticle Composites Advanced sensors, catalysts.Surface functionalization of nanoparticles to control their electronic and optical properties.

Development of High-Throughput Computational Screening Protocols

The vast chemical space of possible derivatives of this compound necessitates the use of computational methods to guide synthetic efforts. The development of high-throughput computational screening protocols will be instrumental in identifying promising candidates for specific applications.

Density Functional Theory (DFT) has already proven to be a valuable tool for investigating the electronic structure, geometry, and properties of 1,3-dithiol-2-thione and its derivatives. worldscientific.comresearchgate.netmdpi.comespublisher.com Future research will involve the application of DFT and other advanced computational methods to screen large libraries of virtual compounds based on the this compound scaffold. nih.gov This will allow for the prediction of key properties such as HOMO-LUMO gaps, ionization potentials, electron affinities, and reorganization energies, which are crucial for applications in organic electronics. mdpi.com

These computational models can also be used to predict the outcomes of synthetic reactions and to design molecules with specific self-assembly properties, thereby accelerating the discovery of new materials with desired functionalities.

Computational MethodProperty PredictionImpact on Research
Density Functional Theory (DFT) Electronic structure, molecular geometry, spectroscopic properties. worldscientific.comresearchgate.netmdpi.comespublisher.comRational design of molecules with targeted electronic properties.
Time-Dependent DFT (TD-DFT) Excited state properties, UV-Vis absorption spectra. espublisher.comPrediction of optical properties for applications in photonics and optoelectronics.
Molecular Dynamics (MD) Simulations Self-assembly behavior, morphology of thin films.Understanding and controlling the solid-state packing of molecules.
Machine Learning/AI Prediction of properties based on molecular structure.Accelerated discovery of new candidate molecules from large virtual libraries.

Interdisciplinary Research with Other Branches of Chemistry and Physics

The future of research on this compound lies in fostering collaborations between different scientific disciplines. The complex properties and potential applications of this molecule require a multifaceted approach that integrates expertise from various fields.

Collaboration with physical chemists and physicists is essential for a deep understanding of the fundamental photophysical processes and charge transport mechanisms in materials based on this compound. acs.org Studies on the nonlinear optical properties of such materials, for instance, require a close interplay between synthetic chemistry for material preparation and advanced physics-based characterization techniques. researchgate.net

Furthermore, research at the interface of supramolecular chemistry will be crucial for controlling the self-assembly of this compound into well-defined architectures. The non-covalent interactions, such as π-π stacking and hydrogen bonding, involving the p-methylphenyl group and the dithiol-2-thione core can be exploited to create highly ordered structures with enhanced electronic properties.

Finally, the exploration of this molecule's potential in bio-related applications , such as in sensors or as a component in biocompatible electronic devices, represents an exciting, albeit long-term, research avenue that would necessitate collaboration with biochemists and biomedical engineers. While some 1,3-dithiol derivatives have shown biological activity, the specific potential of this compound in this area remains largely unexplored. thieme-connect.com

Q & A

Q. What are the common synthetic routes for 4-(p-Methylphenyl)-1,3-dithiol-2-thione, and what challenges arise during purification?

The synthesis typically involves regioselective bromination of acetylated precursors, followed by conversion to dithiocarbamates and 1,3-dithiolium salts. For example, 4-acetyl[2.2]paracyclophane can be brominated regioselectively and then transformed into the target compound via reaction with trimethylphosphite . Challenges include controlling regioselectivity and minimizing side products. Purification often employs recrystallization from ethanol, as demonstrated for structurally similar dithiol-2-thiones .

Q. How can spectroscopic methods (e.g., IR, NMR) validate the structural integrity of this compound?

Key spectroscopic markers include:

  • IR : A strong absorption band near 1055–1045 cm⁻¹ for C=S stretching .
  • NMR : A singlet for the dithiole-thione protons (δ ~5.69 ppm in CS₂) and aromatic proton signals (δ ~7.3 ppm) . Cross-validation with mass spectrometry (e.g., m/z 210 for molecular ion peaks) ensures molecular weight confirmation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound derivatives?

SCXRD paired with SHELXL refinement allows precise determination of bond lengths, angles, and torsion angles. For example, SHELXL is optimized for high-resolution data and can handle twinned crystals, which is critical for analyzing sterically hindered derivatives. Refinement protocols should include anisotropic displacement parameters and validation using R-factors (<5%) .

Q. What experimental design strategies optimize the study of electronic substituent effects on the compound’s reactivity?

A factorial design approach can systematically vary substituents (e.g., electron-donating/withdrawing groups) and reaction conditions (temperature, solvent polarity). For instance, 2² factorial experiments (two variables at two levels) can quantify the impact of substituents on reaction kinetics. Controls should include unsubstituted analogs for baseline comparisons .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Methodological solutions include:

  • Variable-temperature NMR to detect tautomeric equilibria.
  • DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data.
  • Chromatographic purification (e.g., HPLC) to isolate pure fractions for reanalysis .

Q. What strategies enhance the compound’s utility in synthesizing conductive materials (e.g., tetrathiafulvalene analogs)?

The compound’s dithiol-2-thione moiety can be coupled with electron-deficient acceptors to form charge-transfer complexes. For example, reacting it with trimethylphosphite yields tetrathiafulvalene derivatives, which are characterized via cyclic voltammetry to assess redox potentials and conductivity . Optimization requires adjusting stoichiometry and reaction time to maximize yield .

Q. How can isotopic labeling (e.g., ³⁴S) elucidate mechanistic pathways in sulfur-mediated reactions?

Isotopic substitution (e.g., ³⁴S in the dithiol-2-thione group) enables tracking sulfur transfer during reactions. Kinetic isotope effects (KIEs) measured via mass spectrometry or NMR can distinguish between concerted and stepwise mechanisms. For example, a significant KIE (>1.3) suggests bond-breaking in the rate-determining step .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the study of the compound’s electronic properties?

Density Functional Theory (DFT) is widely used to compute frontier molecular orbitals (HOMO/LUMO), predicting reactivity toward electrophiles/nucleophiles. For instance, Hückel theory can model π-conjugation in derivatives, while time-dependent DFT (TD-DFT) simulates UV-vis spectra for comparison with experimental data .

Q. How should researchers design experiments to investigate structure-property relationships in derivatives?

A hybrid approach combining:

  • Synthetic modularity : Systematic variation of substituents (e.g., p-methyl vs. p-methoxy).
  • Multivariate analysis : Principal Component Analysis (PCA) to correlate structural features (e.g., Hammett σ values) with properties (e.g., solubility, redox potential).
  • Crystallographic databases : Cross-referencing with Cambridge Structural Database (CSD) entries to identify trends in packing motifs .

Q. How can researchers integrate findings into broader contexts (e.g., materials science or catalysis)?

Comparative studies with analogous dithiol-2-thiones (e.g., 4-phenyl-1,3-dithiole-2-thione) are essential. For example, benchmarking charge-transfer efficiencies or catalytic activities against known systems establishes relative performance. Publishing in open-access databases (e.g., CCDC for crystal structures) ensures community-wide utility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.